molecular formula C21H26ClN3O3 B12743956 Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- CAS No. 122892-64-2

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)-

Katalognummer: B12743956
CAS-Nummer: 122892-64-2
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: KBZJHFLILDZDSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes various functional groups such as amino, chloro, methoxy, and pyrrolidinyl

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyrrolidinyl Group:

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and aldehydes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
  • Metoclopramide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

122892-64-2

Molekularformel

C21H26ClN3O3

Molekulargewicht

403.9 g/mol

IUPAC-Name

4-amino-5-chloro-2-methoxy-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C21H26ClN3O3/c1-27-20-13-19(23)18(22)12-17(20)21(26)24-14-15-4-6-16(7-5-15)28-11-10-25-8-2-3-9-25/h4-7,12-13H,2-3,8-11,14,23H2,1H3,(H,24,26)

InChI-Schlüssel

KBZJHFLILDZDSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCC3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.